molecular formula C10H16ClN3O2S B2418118 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride CAS No. 1353986-18-1

1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride

Cat. No.: B2418118
CAS No.: 1353986-18-1
M. Wt: 277.77
InChI Key: WJRSDTOTVYMTHL-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-2-ylsulfonyl)piperidin-3-amine hydrochloride is unique due to its specific combination of a piperidine ring with a pyridin-2-ylsulfonyl group and an amine group at the 3-position. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-pyridin-2-ylsulfonylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.ClH/c11-9-4-3-7-13(8-9)16(14,15)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRSDTOTVYMTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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